![molecular formula C9H7BrS B2815245 3-(Bromomethyl)benzo[b]thiophene CAS No. 1196-19-6](/img/structure/B2815245.png)

3-(Bromomethyl)benzo[b]thiophene

概要

説明

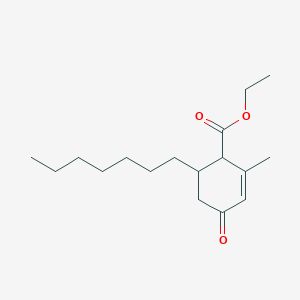

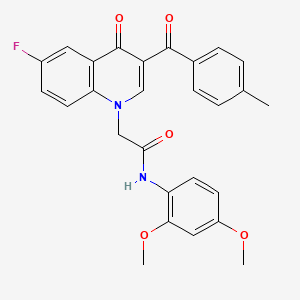

3-(Bromomethyl)benzo[b]thiophene is a stable compound with a light yellow to reddish brown crystalline solid form . It has an empirical formula of C9H7BrS and a molecular weight of 227.12 .

Synthesis Analysis

The synthesis of 3-(Bromomethyl)benzo[b]thiophene is usually obtained by reacting benzo[b]thiophene with methyl bromide or stannous chloride . An improved multiletter synthesis of 3-bromonaphtho[2,3-b]thiophene has also been reported, which utilizes copper-catalyzed cross-coupling from commercial materials in three steps, minimizing redox reactions .Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)benzo[b]thiophene consists of a five-membered thiophene ring attached to a benzene ring via a carbon atom, with a bromomethyl group attached to the thiophene ring .Chemical Reactions Analysis

In chemical reactions, 3-(Bromomethyl)benzo[b]thiophene can undergo electrophilic substitution, nucleophilic reactions, and cycloaddition reactions . It has been used in the synthesis of benzothiophene bearing four different aryl groups .Physical And Chemical Properties Analysis

3-(Bromomethyl)benzo[b]thiophene has a predicted boiling point of 311.3±17.0 °C and a predicted density of 1.593±0.06 g/cm3 . It is a solid at room temperature .科学的研究の応用

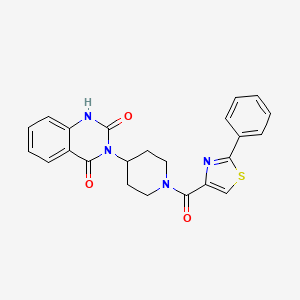

Medicinal Chemistry

Thiophene and its substituted derivatives, such as “3-(Bromomethyl)benzo[b]thiophene”, are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Drugs

Thiophene-mediated molecules have been found to have anti-inflammatory properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, contains a 2-substituted thiophene framework .

Anticancer Agents

2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents . This suggests that “3-(Bromomethyl)benzo[b]thiophene” could also potentially be used in the development of anticancer drugs.

Anti-Atherosclerotic Agents

2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents . This indicates that “3-(Bromomethyl)benzo[b]thiophene” could also be used in the development of drugs to treat atherosclerosis.

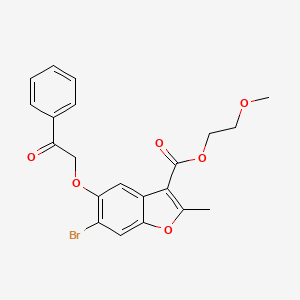

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This suggests that “3-(Bromomethyl)benzo[b]thiophene” could potentially be used in the development of organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that “3-(Bromomethyl)benzo[b]thiophene” could also be used in the development of OLEDs.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that “3-(Bromomethyl)benzo[b]thiophene” could potentially be used as a corrosion inhibitor.

Synthesis of Other Compounds

“3-(Bromomethyl)benzo[b]thiophene” may be used in the synthesis of other compounds. For example, it has been reported that 3-bromothianaphthene can be used in the synthesis of (benzo[b]thiophen-3-yl)trimethylstannane .

Safety and Hazards

将来の方向性

While specific future directions for 3-(Bromomethyl)benzo[b]thiophene are not mentioned in the retrieved sources, it is part of the broader class of thiophene-based compounds, which have been found to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and investigation of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

作用機序

Target of Action

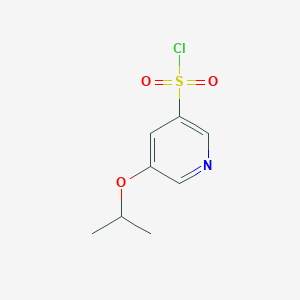

It is known that bromomethyl compounds often act as alkylating agents, reacting with nucleophilic sites in biological molecules .

Mode of Action

3-(Bromomethyl)benzo[b]thiophene is a heteroaryl halide . It can undergo Suzuki-Miyaura reactions with phenylboronic acid or 3-thienylboronic acid in the presence of a heterogeneous Pd catalyst . This suggests that it may interact with its targets through a similar mechanism, forming covalent bonds and leading to changes in the target’s structure and function .

Biochemical Pathways

Given its potential as an alkylating agent, it could interfere with various cellular processes, including dna replication and protein synthesis .

Pharmacokinetics

Its lipophilicity (log po/w) is reported to be 24, suggesting that it may have good absorption and distribution characteristics . Its GI absorption is high, and it is BBB permeant, indicating that it can cross the blood-brain barrier .

Result of Action

As a potential alkylating agent, it could cause modifications in dna and proteins, potentially leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Bromomethyl)benzo[b]thiophene. For instance, its storage conditions require an inert atmosphere and temperatures under -20°C . Furthermore, exposure to dust, fumes, gas, mist, vapors, or spray should be avoided .

特性

IUPAC Name |

3-(bromomethyl)-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKHJZSILIVQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)benzo[b]thiophene | |

CAS RN |

1196-19-6 | |

| Record name | 3-(bromomethyl)-1-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2815173.png)

![4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2815174.png)

![6-fluoro-1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2815175.png)

![N-(3-acetylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2815178.png)

![(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2815182.png)

![N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide](/img/structure/B2815184.png)

![4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline](/img/structure/B2815185.png)